molecular formula C10H10N2O5S2 B8365842 Ethyl(2-sulfamoyl-6-benzothiazolyl)carbonate

Ethyl(2-sulfamoyl-6-benzothiazolyl)carbonate

Cat. No. B8365842
M. Wt: 302.3 g/mol
InChI Key: PJKIVAVYCGRQLK-UHFFFAOYSA-N
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Patent
US04500538

Procedure details

To a stirred solution of 6-hydroxy-2-benzothiazolesulfonamide (3.45 g 0.015 mole) and 4-dimethylaminopyridine (200 mg) in pyridine (25 ml) was added ethylchloroformate (1.9 ml). The reaction mixture was stirred at 25° C. for 2 hours, poured into ice and excess hydrochloric acid, extracted with ethyl acetate, washed with water, dried over magnesium sulfate and chromatographed after evaporation of the solvent on silica (150 g, 70-230 mesh) eluting with ethyl acetate-hexane 1:1 (v/v) to obtain 1.3 g of ethyl(2-sulfamoyl-6-benzothiazolyl)carbonate which melts at 144°-6° C.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][C:5]2[N:6]=[C:7]([S:9]([NH2:12])(=[O:11])=[O:10])[S:8][C:4]=2[CH:3]=1.[CH2:15]([O:17][C:18](Cl)=[O:19])[CH3:16].Cl>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[CH3:16][CH2:15][O:17][C:18]([O:1][C:2]1[CH:14]=[CH:13][C:5]2[N:6]=[C:7]([S:9]([NH2:12])(=[O:11])=[O:10])[S:8][C:4]=2[CH:3]=1)=[O:19]

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
200 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
chromatographed
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent on silica (150 g, 70-230 mesh)
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane 1:1 (v/v)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCOC(=O)OC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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